methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, including the formation of the quinoline and thiophene rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, compounds containing quinoline and thiophene moieties have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . This compound could be investigated for similar activities, contributing to drug discovery and development.
Industry
In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs) . This compound could find applications in these areas due to its structural features.
Mechanism of Action
The mechanism of action for compounds like methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves interactions with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes or interact with DNA, leading to their biological effects . The thiophene moiety can enhance these interactions by providing additional binding sites or modifying the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These include compounds like chloroquine and quinine, which are used as antimalarial agents.
Thiophene Derivatives: These include compounds like suprofen and articaine, which are used as anti-inflammatory and anesthetic agents.
Uniqueness
Methyl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of quinoline and thiophene moieties, which can provide synergistic effects in its biological activity and chemical reactivity .
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3S/c1-17-13-14-19(18(2)15-17)24-16-22(20-9-7-8-11-23(20)30-24)27(32)31-28-26(29(33)34-3)21-10-5-4-6-12-25(21)35-28/h7-9,11,13-16H,4-6,10,12H2,1-3H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYLNYZIAMNXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366736 | |
Record name | ST50913371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5701-99-5 | |
Record name | ST50913371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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